molecular formula C9H18N2O B1321196 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol CAS No. 1257293-87-0

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Cat. No.: B1321196
CAS No.: 1257293-87-0
M. Wt: 170.25 g/mol
InChI Key: JHDMLCYDWIQIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

A study synthesized a series of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, showing marked improvement in antileishmanial activity against Leishmania major when transforming methyleneamines to azetidin-2-ones. This demonstrates potential applications in treating parasitic infections (Singh et al., 2012).

Anti-Inflammatory Activity

Another research synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and tested them for anti-inflammatory effects. The results indicated potent and significant anti-inflammatory activities, comparable to indomethacin, a commonly used drug (Sharma et al., 2013).

Glycosidase Inhibitory Activity

In another study, azetidine iminosugars derived from D-glucose showed significant inhibitory activity against amyloglucosidase from Aspergillus niger. This suggests potential applications in the development of glycosidase inhibitors (Lawande et al., 2015).

Antimicrobial Agents

Research on the synthesis of novel azetidin-2-ones revealed antimicrobial activity. The study highlighted the potential of these compounds as antimicrobial agents, offering avenues for developing new treatments for microbial infections (Ansari & Lal, 2009).

Antitubercular Activities

A series of synthesized azetidinone analogues were examined for antimicrobial and antituberculosis activity. The findings provide insights for designing antibacterial and antituberculosis active compounds, contributing to the development of new therapeutics (Chandrashekaraiah et al., 2014).

Synthesis of Functionalized Azetidines

A study focused on the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, highlighting the potential of azetidin-3-ones as versatile substrates for synthesizing functionalized azetidines (Ye et al., 2011).

Synthesis of Antimitotic Compounds

Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core revealed structures of antimitotic compounds. This is significant in the context of developing new antimitotic agents for cancer therapy (Twamley et al., 2020).

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDMLCYDWIQIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 25 mL round-bottomed flask was charged with a solution of 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester (0.2 g, 0.74 mmol) in DCM/TFA (3 mL/3 mL). The reaction mixture was stirred for 4 h at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 1-Azetidin-3-yl-4-methylpiperidin-4-ol as a colourless oil (0.107 g, 85%). 1H NMR (CDCl3, 400 MHz) δ 3.61 (t, J=7.3 Hz, 2H); 3.54 (t, J=7.3 Hz, 2H); 3.29-3.15 (m, 1H); 3.04 (s, 2H); 2.40 (d, J=10.8 Hz, 2H); 2.30-2.18 (m, 2H); 1.67-1.56 (m, 4H); 1.23 (s, 3H).
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DCM TFA
Quantity
3 mL
Type
solvent
Reaction Step One

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